rac Desethyl Oxybutynin-d11 Hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

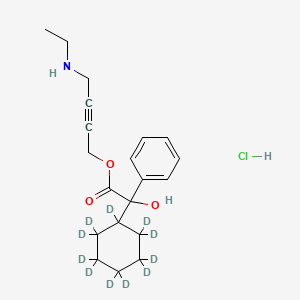

4-(ethylamino)but-2-ynyl 2-hydroxy-2-phenyl-2-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO3.ClH/c1-2-21-15-9-10-16-24-19(22)20(23,17-11-5-3-6-12-17)18-13-7-4-8-14-18;/h3,5-6,11-12,18,21,23H,2,4,7-8,13-16H2,1H3;1H/i4D2,7D2,8D2,13D2,14D2,18D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSWCYTSHCYXHGW-GXLPIGTQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])C(C2=CC=CC=C2)(C(=O)OCC#CCNCC)O)([2H])[2H])([2H])[2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80675795 | |

| Record name | 4-(Ethylamino)but-2-yn-1-yl (~2~H_11_)cyclohexyl(hydroxy)phenylacetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216405-15-0 | |

| Record name | 4-(Ethylamino)but-2-yn-1-yl (~2~H_11_)cyclohexyl(hydroxy)phenylacetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to rac Desethyl Oxybutynin-d11 Hydrochloride: Synthesis, Characterization, and Application as a Bioanalytical Internal Standard

This technical guide provides a comprehensive overview of racemic Desethyl Oxybutynin-d11 Hydrochloride, a critical tool for researchers, scientists, and drug development professionals. This document delves into the synthesis, chemical properties, and, most importantly, the application of this stable isotope-labeled internal standard in robust bioanalytical methodologies. The principles outlined herein are grounded in established analytical chemistry and regulatory expectations for bioequivalence and pharmacokinetic studies.

Introduction: The Significance of Oxybutynin and its Metabolite

Oxybutynin is an anticholinergic and antispasmodic agent widely prescribed for the treatment of overactive bladder and urinary incontinence.[1][2] Its therapeutic action is primarily mediated through the antagonism of muscarinic acetylcholine receptors in the bladder's detrusor muscle.[3] However, the clinical use of oxybutynin is often accompanied by anticholinergic side effects, such as dry mouth.[4]

Upon oral administration, oxybutynin undergoes extensive first-pass metabolism in the gut and liver, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system.[5][6] This metabolic process results in the formation of N-desethyloxybutynin, an active metabolite that circulates in plasma at concentrations four to ten times higher than the parent drug.[4] This metabolite exhibits a similar antimuscarinic effect on the human detrusor muscle as oxybutynin and is a significant contributor to the observed side effects.[3][7] Consequently, the accurate quantification of both oxybutynin and N-desethyloxybutynin in biological matrices is paramount for pharmacokinetic, pharmacodynamic, and bioequivalence studies.[8][9]

Stable isotope-labeled internal standards are the gold standard in quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS/MS) assays.[4] Their co-elution with the analyte and identical ionization behavior effectively compensate for variations in sample preparation and matrix effects, leading to enhanced accuracy and precision.[4] Rac Desethyl Oxybutynin-d11 Hydrochloride serves as an ideal internal standard for the quantification of N-desethyloxybutynin.

Physicochemical Properties

| Property | Value | Source |

| Chemical Name | α-(Cyclohexyl-d11)-α-hydroxybenzeneacetic Acid 4-(Ethylamino)-2-butynyl Ester Hydrochloride | [10] |

| CAS Number | 1216405-15-0 | [10][11][12] |

| Molecular Formula | C20H17D11ClNO3 | [12] |

| Molecular Weight | 376.96 g/mol | [10][12] |

| Appearance | White to Light Tan Solid | [12] |

| Storage | 2-8°C Refrigerator | [12] |

| Applications | Labeled metabolite of Oxybutynin, used in incontinence treatment research and as an internal standard in bioanalytical methods. | [9][12] |

Synthesis Pathway

While specific, detailed protocols for the synthesis of this compound are not extensively published, a logical synthetic route can be devised based on the known synthesis of oxybutynin and its analogs.[13] The key to this synthesis is the introduction of the deuterated cyclohexyl ring early in the process.

A plausible synthesis workflow is as follows:

Caption: Proposed synthesis workflow for this compound.

Step-by-step Conceptual Synthesis Protocol:

-

Preparation of Methyl 2-(cyclohexyl-d11)-2-hydroxy-2-phenylacetate: This key intermediate is synthesized via a Grignard reaction. Commercially available cyclohexyl-d11-amine can be converted to cyclohexyl-d11-bromide.[14][15] The Grignard reagent, cyclohexyl-d11-magnesium bromide, is then reacted with methyl 2-oxo-2-phenylacetate.

-

Synthesis of 4-(Ethylamino)-2-butyn-1-ol: This side chain can be prepared through a Mannich-type reaction involving propargyl alcohol, formaldehyde, and ethylamine.

-

Transesterification: The deuterated ester from step 1 is reacted with 4-(ethylamino)-2-butyn-1-ol in the presence of a suitable catalyst, such as sodium methoxide, to yield the free base of rac Desethyl Oxybutynin-d11.[13]

-

Hydrochloride Salt Formation: The resulting free base is dissolved in an appropriate solvent (e.g., diethyl ether) and treated with a solution of hydrogen chloride to precipitate the final product, this compound.[13]

Application in Bioanalytical Methods: A Validated System

The primary application of this compound is as an internal standard for the quantification of N-desethyloxybutynin in biological matrices, typically plasma, using LC-MS/MS.[8][9][16]

Experimental Protocol: LC-MS/MS Quantification of N-desethyloxybutynin

This protocol is a composite of methodologies described in the literature.[8][16][17]

1. Sample Preparation (Liquid-Liquid Extraction):

-

To 300 µL of human plasma in a polypropylene tube, add 25 µL of the internal standard working solution (this compound in a suitable solvent like methanol).

-

Vortex for 10 seconds.

-

Add 1 mL of extraction solvent (e.g., a mixture of methyl tert-butyl ether and ethyl acetate).

-

Vortex for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Vortex for 1 minute and transfer to an autosampler vial.

2. Chromatographic Conditions:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., Cosmosil C18, 150 mm × 4.6 mm, 5 µm).[8]

-

Mobile Phase: An isocratic mixture of acetonitrile and 1.0 mM ammonium acetate (90:10, v/v).[8]

-

Flow Rate: 0.8 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 40°C.

3. Mass Spectrometric Conditions:

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

N-desethyloxybutynin: m/z 330.3 → 96.1[18]

-

rac Desethyl Oxybutynin-d11 (Internal Standard): m/z 341.3 → 96.1 (Predicted based on fragmentation pattern)

-

Caption: A typical bioanalytical workflow for the quantification of N-desethyloxybutynin.

Method Validation: Ensuring Trustworthiness

A robust and reliable bioanalytical method is self-validating. Adherence to regulatory guidelines from bodies such as the U.S. Food and Drug Administration (FDA) is crucial.[6] Key validation parameters include:

-

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is assessed by analyzing blank plasma from multiple sources.

-

Accuracy and Precision: Determined by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days.

-

Calibration Curve: A linear relationship between the analyte concentration and the response (peak area ratio of analyte to internal standard) should be established over the expected concentration range in study samples.

-

Recovery: The efficiency of the extraction process, determined by comparing the analyte response in extracted samples to that of unextracted standards.

-

Matrix Effect: The influence of co-eluting, undetected matrix components on the ionization of the analyte and internal standard.

-

Stability: The stability of the analyte in the biological matrix under various conditions (freeze-thaw cycles, bench-top, and long-term storage).

Conclusion: An Indispensable Tool for Drug Development

This compound is a vital analytical reagent that enables the accurate and precise quantification of N-desethyloxybutynin, the primary active metabolite of oxybutynin. Its use as a stable isotope-labeled internal standard in LC-MS/MS methods is essential for generating high-quality data in pharmacokinetic, bioequivalence, and other drug development studies. The methodologies and principles discussed in this guide provide a framework for the effective implementation of this critical tool in a research and regulatory setting.

References

-

Pharmaffiliates. This compound | CAS No : 1216405-15-0. Available from: [Link]

- Gervot, L., et al. In-vitro cytochrome P450 dependent metabolism of oxybutynin to N-deethyloxybutynin in humans. Journal of Pharmacy and Pharmacology, 1997.

- Dal Bo, L., et al. New insights in the metabolism of oxybutynin: evidence of N-oxidation of propargylamine moiety and rearrangement to enaminoketone. Xenobiotica, 2017.

- Vanden Eynde, J. J.

-

National Center for Biotechnology Information. Oxybutynin. StatPearls. Available from: [Link]

- Dmochowski, R. R., et al. Pharmacokinetic profile of oxybutynin and its active metabolite N-desethyloxybutynin in relation to salivary production in healthy volunteers. The Journal of Urology, 2003.

- Bhatt, M., et al. Simultaneous analysis of oxybutynin and its active metabolite N-desethyl oxybutynin in human plasma by stable isotope dilution LC-MS/MS to support a bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis, 2013.

- Shah, P. A., et al. Parallel achiral-chiral determination of oxybutynin, N-desethyl oxybutynin and their enantiomers in human plasma by LC-MS/MS to support a bioequivalence trial. Journal of Pharmaceutical and Biomedical Analysis, 2014.

-

RxList. Ditropan (Oxybutynin Tablets): Side Effects, Uses, Dosage, Interactions, Warnings. Available from: [Link]

-

U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. Available from: [Link]

- Vivek, P., et al. Highly Sensitive Simultaneous Determination of Oxybutynin and N-Desethyloxybutynin in Human Plasma by LC-MS/MS. International Journal of Pharmacy and Pharmaceutical Sciences, 2015.

-

Lab Manager. Validation of Analytical Methods. Available from: [Link]

- Hruby, V. J., et al. Deuterated Oxytocins: The Synthesis and Biological Properties of a Crystalline Analog of Deamino-oxytocin Deuterated in the 5-asparagine Position.

-

ECA Academy. FDA publishes new Guidance on Validation of Analytical Methods. Available from: [Link]

- Lindeke, B., et al. Gas Chromatographic-Mass Spectrometric Analysis of Plasma Oxybutynin Using a Deuterated Internal Standard.

-

Shah, P. A., et al. Parallel achiral-chiral determination of oxybutynin, N-desethyl oxybutynin and their enantiomers in human plasma by LC-MS/MS to support a bioequivalence trial. Request PDF. Available from: [Link]

- Tian, Y., et al. Simultaneous quantification of oxybutynin and its active metabolite N-desethyl oxybutynin in rat plasma by ultra-high-performance liquid chromatography-tandem mass spectrometry and its application in a pharmacokinetic study of oxybutynin transdermal patch.

-

PubChem. rac Desethyl Oxybutynin Hydrochloride. Available from: [Link]

-

ResearchGate. Simultaneous quantification of oxybutynin and its active metabolite N‐desethyl oxybutynin in rat plasma by ultra high performance liquid chromatography–tandem mass spectrometry and its application in a pharmacokinetic study of oxybutynin transdermal patch. Available from: [Link]

-

Semantic Scholar. SIMULTANEOUS ESTIMATION AND QUANTIFICATION OF OXYBUTYNIN AND ITS ACTIVE METABOLITE N-DESMETHYL OXYBUTYNINE WITH SENSITIVE HPLC- MS/MS VALIDATED METHODS IN HUMAN PLASMA. Available from: [Link]

- Hughes, K. M., et al. Measurement of oxybutynin and its N-desethyl metabolite in plasma, and its application to pharmacokinetic studies in young, elderly and frail elderly volunteers. Xenobiotica, 1992.

-

Pharmaffiliates. Oxybutynin-impurities. Available from: [Link]

- Google Patents. Crystalline oxybutynin and process for preparing the same.

-

ResearchGate. Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations. Available from: [Link]

- Kachur, J. F., et al. Analogues of oxybutynin. Synthesis and antimuscarinic and bladder activity of some substituted 7-amino-1-hydroxy-5-heptyn-2-ones and related compounds. Journal of Medicinal Chemistry, 1987.

Sources

- 1. droracle.ai [droracle.ai]

- 2. Comparison of oxybutynin and its active metabolite, N-desethyl-oxybutynin, in the human detrusor and parotid gland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Simultaneous analysis of oxybutynin and its active metabolite N-desethyl oxybutynin in human plasma by stable isotope dilution LC-MS/MS to support a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. cdnisotopes.com [cdnisotopes.com]

- 13. Cyclohexyl-d11-amine | CAS 1219805-96-5 | LGC Standards [lgcstandards.com]

- 14. jchps.com [jchps.com]

- 15. Parallel achiral-chiral determination of oxybutynin, N-desethyl oxybutynin and their enantiomers in human plasma by LC-MS/MS to support a bioequivalence trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Simultaneous quantification of oxybutynin and its active metabolite N-desethyl oxybutynin in rat plasma by ultra-high-performance liquid chromatography-tandem mass spectrometry and its application in a pharmacokinetic study of oxybutynin transdermal patch - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Validation of Analytical Methods | Lab Manager [labmanager.com]

- 18. fda.gov [fda.gov]

An In-Depth Technical Guide to the Chemical Properties of Deuterated Desethyl Oxybutynin

Abstract

This technical guide provides a comprehensive overview of the chemical properties of deuterated desethyl oxybutynin, a key metabolite of the anticholinergic drug oxybutynin.[1][2] Intended for researchers, scientists, and professionals in drug development, this document delves into the synthesis, structural analysis, physicochemical characteristics, metabolic stability, and analytical methodologies pertinent to this stable isotope-labeled compound. The strategic incorporation of deuterium can significantly alter the pharmacokinetic profile of the parent drug, making a thorough understanding of its deuterated metabolites crucial for drug development and bioanalytical studies.[3] This guide offers both theoretical insights and practical, field-proven protocols to facilitate further research and application of deuterated desethyl oxybutynin.

Introduction: The Significance of Deuteration in Drug Metabolism

Oxybutynin is a widely prescribed medication for the treatment of overactive bladder, exerting its effect as a competitive antagonist of muscarinic acetylcholine receptors.[1] It undergoes extensive first-pass metabolism, primarily mediated by cytochrome P450 enzymes, particularly CYP3A4, in the liver and gut wall.[1][4] A principal metabolic pathway is the N-deethylation of oxybutynin to form N-desethyloxybutynin, an active metabolite that contributes to both the therapeutic effect and the anticholinergic side-effect profile of the parent drug.[2][4][5]

The substitution of hydrogen atoms with their stable, non-radioactive isotope, deuterium, is a strategic approach in medicinal chemistry to modulate a drug's metabolic fate.[6] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a higher activation energy required for bond cleavage. This phenomenon, known as the kinetic isotope effect (KIE), can slow the rate of metabolic reactions that involve the breaking of a C-H bond.[6] Consequently, deuteration at a site of metabolic attack can lead to a reduced rate of metabolite formation, potentially altering the pharmacokinetic and pharmacodynamic properties of a drug.

This guide focuses on the chemical properties of deuterated desethyl oxybutynin, a molecule of significant interest in pharmacokinetic studies and as an internal standard in bioanalytical assays.

Structural Elucidation and Physicochemical Properties

The chemical structure of desethyl oxybutynin deuterated at the ethyl group (N-desethyl-d5-oxybutynin) and the cyclohexyl group (N-desethyl-d11-oxybutynin) are of primary interest. This guide will focus on N-desethyl-d11-oxybutynin, as it is a common commercially available internal standard.

Chemical Structure

-

Systematic Name: α-(Cyclohexyl-d11)-α-hydroxybenzeneacetic Acid 4-(Ethylamino)-2-butynyl Ester

-

Molecular Formula: C₂₀H₁₆D₁₁NO₃

-

Molecular Weight: Approximately 340.5 g/mol (will vary slightly based on the exact isotopic purity)

Physicochemical Properties

| Property | Value (for non-deuterated form) | Source |

| pKa | 8.04 | [7] |

| Solubility | Readily soluble in methanol. In aqueous solutions, solubility is pH-dependent: 77 mg/mL at pH 1, 0.8 mg/mL at pH 6, and 0.012 mg/mL at pH >9.6. | [7] |

| Melting Point | 122-124 °C (for oxybutynin hydrochloride) | [8] |

| LogP | 4.3 (for oxybutynin) | [8] |

Note: The pKa is a critical parameter influencing the extraction and chromatographic behavior of the molecule. The amine group with a pKa of 8.04 will be protonated at physiological pH and in acidic mobile phases used in liquid chromatography.

Synthesis of Deuterated Desethyl Oxybutynin

The synthesis of deuterated desethyl oxybutynin is a multi-step process that can be approached through various synthetic routes. A common strategy involves the synthesis of a deuterated precursor followed by coupling with the other non-labeled fragment of the molecule. While specific, detailed protocols for the synthesis of deuterated desethyl oxybutynin are not widely published, a plausible synthetic scheme can be constructed based on known reactions for preparing oxybutynin and its analogs.[4]

Conceptual Synthetic Workflow

The synthesis can be conceptually divided into the preparation of a deuterated cyclohexyl phenylglycolic acid intermediate and its subsequent esterification with a protected 4-(ethylamino)-2-butyn-1-ol.

Caption: Conceptual workflow for the synthesis of deuterated desethyl oxybutynin.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on established chemical transformations.

Step 1: Synthesis of Deuterated 2-Cyclohexyl-2-hydroxy-2-phenylacetic acid

-

Preparation of Deuterated Cyclohexylmagnesium Bromide: To a solution of deuterated bromocyclohexane (d11) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add magnesium turnings. Initiate the Grignard reaction with gentle heating.

-

Reaction with Methyl Phenylglyoxylate: Cool the Grignard reagent to 0 °C and slowly add a solution of methyl phenylglyoxylate in anhydrous THF.

-

Work-up and Hydrolysis: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Saponification: Dissolve the crude ester in a mixture of methanol and aqueous sodium hydroxide solution. Heat the mixture to reflux until the reaction is complete (monitored by TLC).

-

Purification: Cool the reaction mixture, acidify with hydrochloric acid, and extract the product with ethyl acetate. Purify the crude acid by recrystallization or column chromatography to yield deuterated 2-cyclohexyl-2-hydroxy-2-phenylacetic acid.

Step 2: Esterification

-

Activation of the Carboxylic Acid: To a solution of deuterated 2-cyclohexyl-2-hydroxy-2-phenylacetic acid in dichloromethane (DCM), add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Coupling Reaction: Add 4-(ethylamino)-2-butyn-1-ol to the reaction mixture and stir at room temperature until the reaction is complete.

-

Work-up and Purification: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain deuterated desethyl oxybutynin.

Structural Characterization

The structural integrity and isotopic enrichment of the synthesized deuterated desethyl oxybutynin must be confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the position and extent of deuteration.

-

¹H NMR: The ¹H NMR spectrum of deuterated desethyl oxybutynin is expected to show the absence or significant reduction of signals corresponding to the protons that have been replaced by deuterium. For a d11-cyclohexyl analog, the signals for the cyclohexyl protons will be absent. The remaining proton signals (phenyl, ethyl, and butynyl groups) should be consistent with the structure of desethyl oxybutynin.

-

¹³C NMR: The ¹³C NMR spectrum will show signals for all carbon atoms in the molecule. The signals for the deuterated carbons will exhibit a characteristic splitting pattern (a triplet for a CD group and a quintet for a CD₂ group) due to coupling with deuterium, and these signals will be attenuated.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the deuterated compound and to assess its isotopic purity.

-

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule, including the number of deuterium atoms.

-

Tandem Mass Spectrometry (MS/MS): MS/MS is used to study the fragmentation pattern of the molecule. The fragmentation of deuterated desethyl oxybutynin will be similar to its non-deuterated counterpart, but the mass-to-charge (m/z) ratios of the fragment ions containing deuterium will be shifted accordingly. This can be used to confirm the location of the deuterium atoms within the molecule.

Expected Fragmentation Pathway:

Caption: A simplified representation of the expected mass spectral fragmentation of deuterated desethyl oxybutynin.

Metabolic Stability

The primary rationale for deuterating a drug molecule is often to enhance its metabolic stability.

The Kinetic Isotope Effect in Action

The N-deethylation of oxybutynin is a CYP3A4-mediated process that involves the cleavage of a C-H bond on the ethyl group.[9] By replacing the hydrogen atoms on the ethyl group with deuterium, the rate of this metabolic step is expected to be reduced due to the kinetic isotope effect. This would lead to a slower formation of the desethyl metabolite and potentially a longer half-life of the parent drug.

In Vitro Metabolic Stability Assay Protocol

A common method to assess metabolic stability is to incubate the compound with liver microsomes and monitor its disappearance over time.

Protocol:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (human, rat, or other species of interest), a buffered solution (e.g., phosphate buffer, pH 7.4), and the deuterated or non-deuterated desethyl oxybutynin.

-

Initiation of Reaction: Pre-warm the mixture at 37°C, then initiate the metabolic reaction by adding a solution of NADPH (a necessary cofactor for CYP450 enzymes).

-

Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Sample Processing: Centrifuge the samples to precipitate the proteins. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Analysis: Reconstitute the residue in the mobile phase and analyze by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

-

Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression line can be used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

A direct comparison of the in vitro half-lives of deuterated and non-deuterated desethyl oxybutynin would provide a quantitative measure of the kinetic isotope effect on its metabolism.

Analytical Methodology: Quantification in Biological Matrices

Deuterated desethyl oxybutynin is frequently used as an internal standard for the quantification of non-deuterated desethyl oxybutynin in biological samples.[10] Its near-identical chemical and physical properties to the analyte ensure that it behaves similarly during sample preparation and analysis, thereby correcting for variations in extraction recovery and matrix effects.[11]

LC-MS/MS Bioanalytical Method Protocol

The following is a representative protocol for the quantification of desethyl oxybutynin in human plasma using a deuterated internal standard.[10][12]

Step 1: Sample Preparation (Liquid-Liquid Extraction)

-

To 200 µL of human plasma in a microcentrifuge tube, add 25 µL of the deuterated desethyl oxybutynin internal standard solution (in methanol).

-

Add 50 µL of a basifying agent (e.g., 0.1 M sodium hydroxide) to deprotonate the analyte and internal standard.

-

Add 1 mL of an organic extraction solvent (e.g., a mixture of methyl tert-butyl ether and ethyl acetate).

-

Vortex the mixture for 5 minutes to ensure thorough extraction.

-

Centrifuge at high speed to separate the organic and aqueous layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

Step 2: Chromatographic Conditions

-

HPLC Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) is suitable.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

Step 3: Mass Spectrometric Conditions

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Desethyl Oxybutynin (Analyte): Monitor the transition from the protonated molecule [M+H]⁺ to a specific product ion.

-

Deuterated Desethyl Oxybutynin (Internal Standard): Monitor the transition from its corresponding protonated molecule [M+D]⁺ to a specific product ion. The masses will be shifted according to the number of deuterium atoms.

-

Step 4: Data Analysis

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the peak area ratio (analyte/internal standard).

-

Construct a calibration curve by plotting the peak area ratio versus the concentration of the analyte in the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

Deuterated desethyl oxybutynin is a molecule of considerable importance in the fields of drug metabolism and bioanalysis. Its altered metabolic stability due to the kinetic isotope effect provides valuable insights into the biotransformation of oxybutynin. Furthermore, its role as an ideal internal standard in LC-MS/MS assays ensures the accuracy and reliability of pharmacokinetic data. This technical guide has provided a comprehensive overview of the chemical properties of deuterated desethyl oxybutynin, from its synthesis and characterization to its application in metabolic and bioanalytical studies. The methodologies and protocols described herein are intended to serve as a valuable resource for scientists and researchers working with this and other deuterated compounds.

References

- A Comparative Guide to the Cross-Validation of Analytical Methods Using Different Deuterated Internal Standards. Benchchem. November 2025.

- Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.

- The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.

- Unveiling the Advantages of Deuterated Internal Standards in Bioanalytical M

- Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? J Mass Spectrom. 2005 Apr;40(4):536-44.

- Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. J Anal Toxicol. 2008 Oct;32(8):659-65.

- Simultaneous analysis of oxybutynin and its active metabolite N-desethyl oxybutynin in human plasma by stable isotope dilution LC-MS/MS to support a bioequivalence study. J Pharm Biomed Anal. 2013 Oct;84:147-56.

- Deuterated Standards for LC-MS Analysis.

- Simultaneous analysis of oxybutynin and its active metabolite N-desethyl oxybutynin in human plasma by stable isotope dilution LC-MS/MS to support a bioequivalence study.

- A Researcher's Guide to Deuterated Internal Standards in Bioanalysis. Benchchem. 2025.

- Gas Chromatographic-Mass Spectrometric Analysis of Plasma Oxybutynin Using a Deuterated Internal Standard.

- Physico-chemical properties of oxybutynin. Int J Pharm. 1994 Sep 5;109(2):149-55.

- Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy. J Am Chem Soc. 2023 Sep 13;145(36):19757-19765.

- A Population Pharmacokinetic Model of (R)- and (S-)-Oxybutynin and Its Active Metabolites After Oral and Intravesical Administration to Healthy Volunteers. Clin Pharmacokinet. 2018;57(12):1593-1605.

- Oxybutynin. PubChem.

- New insights in the metabolism of oxybutynin: evidence of N-oxidation of propargylamine moiety and rearrangement to enaminoketone. Xenobiotica. 2017 Jan;47(1):1-10.

- Quality Control Essentials for Deuterated Drug APIs. Isotope Science / Alfa Chemistry.

- Oxybutynin. In: StatPearls [Internet]. Treasure Island (FL)

- Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis M

- Synthesis of deuterated (S)-oxybutynin analogs 1.

- Deuterated internal standards and bioanalysis. AptoChem.

- Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations. Molecules. 2021 Feb 22;26(4):1141.

- Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Molecules. 2021 Mar 29;26(7):1898.

- Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Semantic Scholar. March 29, 2021.

- Progress in understanding the N-demethylation of alkaloids by exploiting isotopic techniques. Phytochem Rev. 2011 Mar;10(1):3-21.

- The preparation and human muscarinic receptor profiling of oxybutynin and N-desethyloxybutynin enantiomers. Bioorg Med Chem Lett. 2000 May 1;10(9):921-4.

- Synthesis of isotopically labelled compounds.

- A Comparative Review of Oxybutynin Chloride Formulations: Pharmacokinetics and Therapeutic Efficacy in Overactive Bladder. Rev Urol. 2012;14(1-2):1-10.

- Application Notes and Protocols for the Use of Deuterated Standards in Drug Metabolism Studies. Benchchem. 2025.

- Comparison of oxybutynin and its active metabolite, N-desethyl-oxybutynin, in the human detrusor and parotid gland. J Urol. 1997 Apr;157(4):1093-7.

- N-Desethyl Oxybutynin-N-Oxide. Axios Research.

- Flow Chemistry for Contemporary Isotope Labeling. X-Chem.

- Altering Metabolic Profiles of Drugs by Precision Deuteration 2: Discovery of a Deuterated Analog of Ivacaftor with Differentiated Pharmacokinetics for Clinical Development. J Pharmacol Exp Ther. 2017 Dec;363(3):337-345.

- The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. Molecules. 2020 Nov 20;25(22):5479.

- Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines. J Am Soc Mass Spectrom. 2015 Oct;26(10):1642-51.

- Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. Rapid Commun Mass Spectrom. 2025 Apr 30;39(12):e10030.

- The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org. January 30, 2025.

- fragmentation-pathways-of-odd-and-even-electron-n-alkylated-synthetic-cathinones.pdf. Glen Jackson - West Virginia University. April 23, 2020.

- The influence of chemical modifications on the fragmentation behavior of fentanyl and fentanyl‐related compounds in electrospr. J Mass Spectrom. 2019 Jul;54(7):593-603.

- N-Desethyl Oxybutynin. Alentris Research Pvt. Ltd.

- (S)-Oxybutynin-D11. TLC Pharmaceutical Standards.

- Copy of 1H NMR and 13C NMR spectra. The Royal Society of Chemistry. 2022.

Sources

- 1. Oxybutynin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. A Comparative Review of Oxybutynin Chloride Formulations: Pharmacokinetics and Therapeutic Efficacy in Overactive Bladder - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Comparison of oxybutynin and its active metabolite, N-desethyl-oxybutynin, in the human detrusor and parotid gland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Physico-chemical properties of oxybutynin | Semantic Scholar [semanticscholar.org]

- 8. Oxybutynin | C22H31NO3 | CID 4634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 10. Simultaneous analysis of oxybutynin and its active metabolite N-desethyl oxybutynin in human plasma by stable isotope dilution LC-MS/MS to support a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

Isotopic labeling of oxybutynin metabolites

An In-Depth Technical Guide to the Isotopic Labeling of Oxybutynin Metabolites for Advanced Pharmacokinetic Studies

Executive Summary

Oxybutynin is a cornerstone therapy for overactive bladder (OAB), yet its clinical use is often tempered by a challenging pharmacokinetic profile and significant side effects. The drug undergoes extensive first-pass metabolism, primarily mediated by the cytochrome P450 3A4/5 enzyme system, leading to high circulating levels of its active metabolite, N-desethyloxybutynin (DEO).[1][2][3] This metabolite contributes to both the therapeutic effect and the anticholinergic side effects, such as dry mouth, making the study of oxybutynin's metabolic fate critical for drug development and optimization.[4][5] Isotopic labeling provides the definitive toolset for this task. By strategically incorporating stable (e.g., ²H, ¹³C) or radioactive (¹⁴C) isotopes into the oxybutynin molecule, researchers can unambiguously trace its journey through the body. This guide provides a comprehensive overview of the core principles, strategic considerations, and detailed methodologies for the isotopic labeling of oxybutynin, designed for researchers and scientists in drug development. We will explore the "why" behind choosing specific isotopes and labeling positions, present detailed synthetic and analytical protocols, and illustrate how these techniques provide unparalleled clarity into the complex interplay between the parent drug and its metabolites.

Introduction

Oxybutynin exerts its therapeutic effect as an antimuscarinic agent, relaxing the bladder's detrusor muscle to alleviate the symptoms of OAB.[5][6] However, upon oral administration, it is rapidly absorbed and subjected to intense metabolism in the gut wall and liver.[3][7] This results in low bioavailability of the parent drug and the formation of several metabolites. Of these, N-desethyloxybutynin (DEO) is pharmacologically active, with an affinity for muscarinic receptors similar to oxybutynin itself.[8][9] Crucially, plasma concentrations of DEO can be up to six times higher than the parent drug, suggesting it is a major driver of both efficacy and the dose-limiting side effects that can impact patient compliance.[4][5]

This complex pharmacokinetic picture necessitates a robust analytical approach to:

-

Accurately quantify the parent drug and its key metabolites in biological matrices.

-

Delineate all metabolic pathways to identify potentially reactive or novel metabolites.

-

Conduct mass balance studies to understand the complete absorption, distribution, metabolism, and excretion (ADME) profile.

Isotopic labeling is the gold standard for achieving these objectives, providing the precision and sensitivity required to deconstruct the pharmacology of oxybutynin.

The Metabolic Landscape of Oxybutynin

Understanding the metabolic pathways is fundamental to designing an effective labeling strategy. Oxybutynin is transformed via several distinct routes, with the N-deethylation pathway being the most prominent.[1][2][8]

-

Pathway A: N-deethylation: This is the principal metabolic route, catalyzed by CYP3A4 and CYP3A5 enzymes.[2][10] It involves the removal of one of the N-ethyl groups to form the active metabolite, N-desethyloxybutynin (DEO).

-

Pathway B: N-oxidation: A more recently identified pathway involves the oxidation of the tertiary amine to form an N-oxide, which can then undergo rearrangement to an enaminoketone.[8][11]

-

Pathway C: Cyclohexyl Ring Hydroxylation: The cyclohexyl moiety can be hydroxylated, representing another route of oxidative metabolism.[8]

-

Pathway D: Ester Hydrolysis: This pathway cleaves the ester bond, yielding two inactive metabolites: phenylcyclohexylglycolic acid and 4-(diethylamino)but-2-yn-1-ol.[1][6]

These concurrent pathways create a complex mixture of metabolites in circulation and excreta, which can only be fully resolved using isotopically labeled tracers.

Strategic Isotopic Labeling of Oxybutynin

The choice of isotope and its position within the molecule are critical decisions that dictate the utility of the labeled compound for specific research questions.

Choosing the Right Isotope

-

Stable Isotopes (²H, ¹³C): These non-radioactive isotopes are ideal for use as internal standards in quantitative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[12][13] A stable isotope-labeled (SIL) analog of the analyte is the perfect internal standard because it has nearly identical chemical and physical properties (e.g., extraction recovery, chromatographic retention time, ionization efficiency) but is distinguishable by its mass. Additionally, selective deuterium (²H) substitution, particularly at a site of metabolism, can slow the rate of enzymatic cleavage (the Kinetic Isotope Effect), which is a strategy used in drug design to improve a drug's metabolic profile.[14]

-

Radioisotopes (¹⁴C): Carbon-14 is the undisputed gold standard for quantitative ADME and mass balance studies.[15] Its long half-life (~5,730 years) means that no decay correction is needed during a typical study, and its presence as a core atom of the drug molecule ensures the label is not easily lost through metabolic processes.[15] ¹⁴C-labeled compounds allow for the detection and quantification of the drug and all of its metabolites in any biological matrix, simply by measuring radioactivity, which is essential for determining the routes and rates of excretion.[15]

Positional Labeling Strategy: The Causality Behind Experimental Choices

The position of the isotopic label must be chosen based on the metabolic pathways to ensure the label provides the most valuable information.

| Labeling Position | Isotope | Primary Application | Rationale |

| Cyclohexyl Ring | ¹⁴C | ADME / Mass Balance: The "gold standard" application for determining overall disposition. | The cyclohexyl ring is part of the core structure that is retained in the major active metabolite (DEO) and most other metabolites, except for ester hydrolysis products. This position is metabolically robust, ensuring the label tracks the majority of drug-related material. |

| N,N-diethyl Groups | ²H (d₁₀) or ¹³C | Quantitative Bioanalysis: Use as a stable isotope-labeled internal standard (SIL-IS) for LC-MS/MS. | A heavy label on the diethylamino moiety provides a significant mass shift (+10 for d₁₀) from the parent drug, preventing any spectral overlap. This position is distal from the main fragmentation sites, yielding a stable, reliable internal standard for quantifying both oxybutynin and DEO. |

| Phenyl Ring | ¹⁴C or ¹³C | ADME / Metabolite Profiling: An alternative to cyclohexyl labeling. | Like the cyclohexyl ring, the phenyl group is metabolically stable and retained in the active metabolite DEO. Labeling here is excellent for tracking the core scaffold. |

| N-ethyl Group | ²H (d₅) | Pharmacokinetic Modulation: Investigating the Kinetic Isotope Effect (KIE) on CYP3A4-mediated metabolism. | Placing a heavy deuterium label on the ethyl groups can slow the rate of N-deethylation. This can shift the metabolic profile, potentially reducing the formation of DEO and altering the drug's side-effect profile. This is a key strategy in drug design known as "deuterium switching."[14] |

Synthesis and Protocols for Labeled Oxybutynin

The synthesis of isotopically labeled oxybutynin leverages established chemical routes, incorporating a labeled precursor at a key step.[16][17][18]

Experimental Protocol: Synthesis of [Cyclohexyl-¹⁴C]-Oxybutynin

This protocol outlines a robust method for preparing ¹⁴C-labeled oxybutynin suitable for a definitive human ADME study.

Step 1: Preparation of [¹⁴C]-Cyclohexylmagnesium Bromide

-

To a flame-dried, three-neck flask under an inert nitrogen atmosphere, add magnesium turnings.

-

Add a small crystal of iodine to initiate the reaction.

-

Slowly add a solution of [¹⁴C]-bromocyclohexane (commercially available) in anhydrous tetrahydrofuran (THF) to the magnesium turnings.

-

Maintain a gentle reflux with external heating until all the magnesium has been consumed. The resulting Grignard reagent is used directly in the next step.

Step 2: Synthesis of [Cyclohexyl-¹⁴C]-methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate

-

Cool the Grignard reagent from Step 1 to 0 °C in an ice bath.

-

Slowly add a solution of methyl 2-oxo-2-phenylacetate in anhydrous THF.[16]

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography (silica gel) to yield the ¹⁴C-labeled intermediate ester.

Step 3: Transesterification to Yield [Cyclohexyl-¹⁴C]-Oxybutynin

-

In a round-bottom flask, dissolve the ¹⁴C-labeled ester from Step 2, 4-(diethylamino)but-2-yn-1-ol, and a catalytic amount of sodium methoxide in n-heptane.[18]

-

Heat the mixture to reflux (95-100 °C) and collect the methanol byproduct using a Dean-Stark apparatus to drive the reaction to completion.

-

Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature.

-

Wash the reaction mixture with water to remove the catalyst.

-

Isolate the final product, [Cyclohexyl-¹⁴C]-Oxybutynin, from the organic layer. Further purification can be achieved via crystallization or chromatography to ensure high radiochemical purity required for clinical studies.

Application in Metabolite Profiling and Quantification

With the labeled compound in hand, a series of experiments can be conducted to provide a complete pharmacokinetic and metabolic picture.

In Vitro Metabolism Protocol

Objective: To identify metabolites formed by specific CYP enzymes.

-

Incubation: Incubate [¹⁴C]-Oxybutynin (at ~1 µM) with human liver microsomes (HLMs, ~0.5 mg/mL) or recombinant human CYP3A4/5 enzymes in a phosphate buffer (pH 7.4).[2][10]

-

Initiation: Pre-warm the mixture to 37 °C, then initiate the reaction by adding an NADPH-regenerating system.

-

Time Points: Aliquots are taken at various time points (e.g., 0, 15, 30, 60 minutes) and the reaction is quenched by adding an equal volume of ice-cold acetonitrile.

-

Sample Preparation: Centrifuge the samples to pellet the protein. Transfer the supernatant for analysis.

-

Analysis: Analyze the samples using a validated LC-MS/MS method coupled with a radioactivity detector. The mass spectrometer will provide structural information on metabolites, while the radioactivity detector provides accurate quantification of each metabolite formed relative to the parent compound.

In Vivo ADME and Mass Balance Protocol

Objective: To determine the absorption, routes of excretion, and metabolic profile in a living system.

-

Dosing: Administer a single oral dose of [¹⁴C]-Oxybutynin (formulated in a suitable vehicle) to preclinical species (e.g., Sprague-Dawley rats) or to human volunteers in a clinical setting.[8]

-

Sample Collection: Collect blood, urine, and feces at predetermined intervals for up to 7-10 days, or until >95% of the radioactive dose has been recovered.

-

Mass Balance Analysis: Homogenize urine and feces samples and measure the total radioactivity in each sample using a liquid scintillation counter. The total recovery of radioactivity provides the mass balance.

-

Pharmacokinetic Analysis: Measure the radioactivity in plasma samples over time to determine the pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) of total drug-related material.

-

Metabolite Profiling and Identification: Pool samples from each matrix (plasma, urine, feces) and analyze using radio-HPLC or LC-MS/MS to separate and identify the radioactive components.[19][20] This provides a quantitative profile of the parent drug and all its metabolites, elucidating the primary clearance pathways in vivo.

Conclusion

The complex metabolism of oxybutynin, particularly the formation of its potent N-desethyl metabolite, is a defining feature of its clinical pharmacology. Isotopic labeling provides an indispensable and authoritative tool to navigate this complexity. By applying the strategic principles and methodologies outlined in this guide—from selecting the appropriate isotope and labeling position to executing detailed in vitro and in vivo studies—researchers can gain a definitive understanding of oxybutynin's ADME properties. This knowledge is not merely academic; it directly informs the development of improved formulations, such as transdermal systems that bypass first-pass metabolism, ultimately leading to safer and more effective therapies for patients with overactive bladder.[5][21]

References

-

Mazzoccanti, G., et al. (2018). New insights in the metabolism of oxybutynin: evidence of N-oxidation of propargylamine moiety and rearrangement to enaminoketone. Xenobiotica, 48(5), 478-487. [Link]

-

Fraites, M. J., et al. (1998). In-vitro cytochrome P450 dependent metabolism of oxybutynin to N-deethyloxybutynin in humans. Pharmacogenetics, 8(5), 449-451. [Link]

-

National Center for Biotechnology Information. (n.d.). Oxybutynin. PubChem Compound Summary for CID 4634. Retrieved from [Link]

-

Paananen, E., et al. (2002). Cytochrome P450 specificity of metabolism and interactions of oxybutynin in human liver microsomes. Drug Metabolism and Disposition, 30(5), 553-560. [Link]

-

Probes & Drugs. (n.d.). OXYBUTYNIN (PD009572, XIQVNETUBQGFHX-UHFFFAOYSA-N). Retrieved from [Link]

-

Hashim, H., & Blanker, M. H. (2023). Oxybutynin. In StatPearls. StatPearls Publishing. [Link]

-

Wikipedia. (n.d.). Oxybutynin. Retrieved from [Link]

-

Dr.Oracle. (2025). What is the mechanism of action of oxybutynin?. Retrieved from [Link]

-

ResearchGate. (2016). A Practical Synthesis of (S)-Oxybutynin. Request PDF. Retrieved from [Link]

-

Grimm, S. W., et al. (2017). Assessment of inhibitory effects on major human cytochrome P450 enzymes by spasmolytics used in the treatment of overactive bladder syndrome. British Journal of Clinical Pharmacology, 83(11), 2566-2576. [Link]

-

ResearchGate. (n.d.). Synthesis of deuterated (S)-oxybutynin analogs 1. Retrieved from [Link]

-

Zhang, Q., et al. (2015). Simultaneous quantification of oxybutynin and its active metabolite N-desethyl oxybutynin in rat plasma by ultra high performance liquid chromatography-tandem mass spectrometry and its application in a pharmacokinetic study of oxybutynin transdermal patch. Journal of Chromatography B, 983-984, 130-135. [Link]

-

Vanden Eynde, J. J. (2023). Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations. Pharmaceuticals, 16(10), 1459. [Link]

-

Vanden Eynde, J. J. (2023). Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations. Preprints.org. [Link]

-

SlideShare. (n.d.). Analytical Method Development and Validation for the Estimation of Related Substances in Oxybutynin HCl Prolonged Release Tablets by Reverse-Phase High- Performance Liquid Chromatographic. Retrieved from [Link]

-

ResearchGate. (2017). Assessment of inhibitory effects on major human cytochrome P450 enzymes by spasmolytics used in the treatment of overactive bladder syndrome. Retrieved from [Link]

-

Kennelly, M. J. (2005). Oxybutynin: an overview of the available formulations. Therapeutics and Clinical Risk Management, 1(3), 195-201. [Link]

-

Hughes, N. J., et al. (1998). Measurement of oxybutynin and its N-desethyl metabolite in plasma, and its application to pharmacokinetic studies in young, elderly and frail elderly volunteers. Journal of Pharmaceutical and Biomedical Analysis, 18(4-5), 725-733. [Link]

-

ResearchGate. (2023). Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations. Retrieved from [Link]

-

Open MedScience. (2024). The Role of Carbon-14 Radiolabelling in ADME Studies. Retrieved from [Link]

-

Agins, A. P. (n.d.). Making Sense of Cytochrome P450. Retrieved from [Link]

-

Kiely, J. S., et al. (1990). Analogues of oxybutynin. Synthesis and antimuscarinic and bladder activity of some substituted 7-amino-1-hydroxy-5-heptyn-2-ones and related compounds. Journal of Medicinal Chemistry, 33(1), 171-176. [Link]

- Google Patents. (n.d.). WO2009122429A2 - Crystalline oxybutynin and process for preparing the same.

-

University of Eastern Piedmont. (2018). New insights in the metabolism of oxybutynin: evidence of N-oxidation of propargylamine moiety and rearrangement to enaminoketone. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2012). Pharmacology Review(s) - NDA 202211. Retrieved from [Link]

Sources

- 1. Oxybutynin | C22H31NO3 | CID 4634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cytochrome P450 specificity of metabolism and interactions of oxybutynin in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. OXYBUTYNIN (PD009572, XIQVNETUBQGFHX-UHFFFAOYSA-N) [probes-drugs.org]

- 4. Oxybutynin - Wikipedia [en.wikipedia.org]

- 5. Oxybutynin: an overview of the available formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Oxybutynin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. cdn.ymaws.com [cdn.ymaws.com]

- 8. New insights in the metabolism of oxybutynin: evidence of N-oxidation of propargylamine moiety and rearrangement to enaminoketone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. In-vitro cytochrome P450 dependent metabolism of oxybutynin to N-deethyloxybutynin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. research.uniupo.it [research.uniupo.it]

- 12. researchgate.net [researchgate.net]

- 13. Measurement of oxybutynin and its N-desethyl metabolite in plasma, and its application to pharmacokinetic studies in young, elderly and frail elderly volunteers. | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. openmedscience.com [openmedscience.com]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. WO2009122429A2 - Crystalline oxybutynin and process for preparing the same - Google Patents [patents.google.com]

- 19. researchgate.net [researchgate.net]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. droracle.ai [droracle.ai]

Role of Desethyl Oxybutynin as an active metabolite

An In-Depth Technical Guide to the Role of Desethyl Oxybutynin as an Active Metabolite

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of N-desethyl oxybutynin, the principal active metabolite of oxybutynin. It is intended for researchers, scientists, and drug development professionals engaged in pharmacology, medicinal chemistry, and clinical development. This document delves into the formation, pharmacological activity, pharmacokinetic profile, and clinical significance of this critical metabolite, offering insights grounded in established scientific literature.

Introduction: Oxybutynin and the Significance of Active Metabolites

Oxybutynin is a well-established anticholinergic agent widely prescribed for the treatment of overactive bladder (OAB), a condition characterized by urinary urgency, frequency, and urge incontinence.[1][2][3] It functions as a competitive antagonist of acetylcholine at postganglionic muscarinic receptors, leading to the relaxation of the bladder's detrusor smooth muscle.[1][4] While the parent drug, oxybutynin, is pharmacologically active, its clinical profile—encompassing both therapeutic efficacy and adverse effects—is profoundly influenced by its primary active metabolite, N-desethyl oxybutynin (DEO).

Understanding the contribution of active metabolites like DEO is paramount in drug development. A metabolite that retains or even enhances pharmacological activity can significantly alter a drug's therapeutic window, contribute to its side-effect profile, and influence inter-individual variability in patient response. In the case of oxybutynin, the generation of DEO is a pivotal event that dictates the ultimate clinical experience, particularly with oral formulations.

Metabolic Pathway and Bioactivation

Oxybutynin undergoes extensive and rapid metabolism following oral administration. The primary metabolic pathway is N-de-ethylation, which converts oxybutynin into N-desethyl oxybutynin.

The Role of Cytochrome P450 3A4 (CYP3A4)

This biotransformation is catalyzed predominantly by the cytochrome P450 enzyme system, specifically the CYP3A4 isoenzyme.[4][5] CYP3A4 is highly expressed in both the liver and the gut wall, which is a critical factor in the extensive first-pass metabolism of oral oxybutynin.[4][6] This pre-systemic metabolism is so significant that following oral ingestion, the plasma concentrations of DEO are approximately 5 to 12 times greater than those of the parent oxybutynin.[6] Besides DEO, oxybutynin is also metabolized to phenylcyclohexylglycolic acid, which is pharmacologically inactive.[4]

The heavy reliance on CYP3A4 for metabolism also introduces a potential for drug-drug interactions. Co-administration of oxybutynin with potent CYP3A4 inhibitors (e.g., ketoconazole, itraconazole) can increase plasma concentrations of the parent drug, while inducers may decrease them.[5]

Caption: Metabolic conversion of oxybutynin.

Comparative Pharmacodynamics: Detrusor Muscle vs. Salivary Gland

A crucial aspect of understanding DEO's role is comparing its activity at the therapeutic target (bladder detrusor muscle) versus sites associated with adverse effects (e.g., salivary glands).

Therapeutic Efficacy at the Detrusor Muscle

In vitro studies on human detrusor smooth muscle have demonstrated that DEO possesses a similar antimuscarinic effect to oxybutynin.[7][8] Both compounds act as competitive antagonists to carbachol-induced contractions.[7] Radioligand binding studies confirm this, showing that oxybutynin and DEO have nearly identical binding affinities for muscarinic receptors in the detrusor, with pKi values of 8.2 for both compounds.[7] This indicates that DEO contributes significantly and equivalently to the desired therapeutic effect of relaxing the bladder muscle.

Adverse Effects at the Parotid Gland

The most common and bothersome side effect of oral oxybutynin is xerostomia, or dry mouth.[5] Research has strongly implicated DEO as the primary driver of this adverse effect. While both compounds bind to muscarinic receptors in the parotid gland, DEO exhibits a significantly higher affinity.[5][7] The pKi value for DEO in the parotid gland is 8.7, compared to 8.5 for oxybutynin.[7] This higher affinity, combined with its substantially higher plasma concentrations after oral dosing, means DEO is the main contributor to the anticholinergic burden on salivary glands, leading to reduced saliva production.[9][10]

| Compound | Target Tissue | Potency/Affinity Metric | Value | Implication |

| Oxybutynin | Detrusor Muscle | pKi | 8.2[7] | Therapeutic Effect |

| N-desethyl oxybutynin | Detrusor Muscle | pKi | 8.2[7] | Therapeutic Effect |

| Oxybutynin | Parotid Gland | pKi | 8.5[7] | Adverse Effect |

| N-desethyl oxybutynin | Parotid Gland | pKi | 8.7 [7] | Primary Adverse Effect Driver |

| Table 1: Comparative Muscarinic Receptor Binding Affinities (pKi). |

Pharmacokinetics: The Impact of Formulation

The route of administration and drug formulation are critical determinants of the relative plasma concentrations of oxybutynin and DEO, which in turn dictates the balance between efficacy and tolerability.

Oral Formulations (Immediate and Extended-Release)

With immediate-release oral oxybutynin, rapid absorption is followed by extensive first-pass metabolism, leading to low absolute bioavailability of the parent drug (~6%) and high, fluctuating plasma levels of DEO.[1][4] Extended-release (ER) formulations were developed to provide more stable plasma concentrations over a 24-hour period.[5] While ER formulations reduce the peak-to-trough fluctuations, they still undergo significant first-pass metabolism, resulting in a high DEO-to-oxybutynin ratio.[5][9]

Transdermal Formulations (Patch and Gel)

Transdermal delivery systems were specifically designed to mitigate the adverse effects caused by DEO. By delivering oxybutynin directly into the systemic circulation, these formulations bypass the gastrointestinal tract and liver, thus avoiding extensive first-pass metabolism.[5][11] This results in:

-

Significantly lower plasma concentrations of DEO.

-

A much lower DEO-to-oxybutynin plasma concentration ratio (e.g., 1.2 for transdermal vs. 4.1 for oral ER).[9]

-

More consistent plasma levels of the parent drug.[5]

This altered pharmacokinetic profile is directly linked to a clinically significant reduction in the incidence and severity of dry mouth compared to oral formulations, while maintaining comparable therapeutic efficacy.[9][12]

| Parameter | Oral Immediate-Release (IR) | Oral Extended-Release (ER) | Transdermal System (TDS) |

| First-Pass Metabolism | Extensive | Extensive | Bypassed |

| Oxybutynin Bioavailability | ~6%[4] | Higher than IR[5] | High |

| DEO Plasma Levels | Very High | High | Low |

| DEO/Oxybutynin Ratio | High (5-12)[6] | 4.1[9] | 1.2[9] |

| Incidence of Dry Mouth | High | Moderate-High | Low |

| Table 2: Pharmacokinetic and Clinical Profile Comparison of Oxybutynin Formulations. |

Analytical Methodology: Quantifying Oxybutynin and DEO

Accurate and sensitive quantification of both oxybutynin and DEO in biological matrices is essential for pharmacokinetic studies, bioequivalence testing, and clinical trial monitoring. The gold-standard technique for this application is Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS).

Standard UHPLC-MS/MS Protocol

A typical protocol for the simultaneous determination of oxybutynin and DEO in plasma involves the following steps:

-

Sample Preparation: A small volume of plasma (e.g., 100 µL) is subjected to protein precipitation with a solvent like acetonitrile or extraction with a non-polar solvent such as n-hexane to isolate the analytes from matrix components.[13]

-

Chromatographic Separation: The prepared sample is injected into a UHPLC system. Separation is achieved on a reverse-phase column (e.g., UPLC BEH C18) using an isocratic or gradient mobile phase, often consisting of methanol and water with additives like ammonium acetate and formic acid to improve ionization.[13] This step separates oxybutynin, DEO, and any internal standard.

-

Mass Spectrometric Detection: The column effluent is directed to a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode. Detection is performed using Selected Reaction Monitoring (SRM), where specific precursor-to-product ion transitions are monitored for each compound, providing high selectivity and sensitivity.[13]

-

Quantification: Calibration curves are constructed using standards of known concentrations, allowing for the accurate quantification of oxybutynin and DEO in the unknown samples. Linear calibration is typically achieved in the low ng/mL range.[13]

Caption: UHPLC-MS/MS workflow for DEO analysis.

Conclusion and Future Directions

N-desethyl oxybutynin is not merely a metabolite but a pharmacologically active entity that is central to the clinical profile of its parent drug, oxybutynin. It is a key contributor to the therapeutic antimuscarinic action on the bladder detrusor muscle. Simultaneously, its high plasma concentrations following oral administration and its heightened affinity for muscarinic receptors in the salivary glands make it the principal cause of anticholinergic side effects like dry mouth.

This dual role of DEO has been the primary driver for the development of alternative formulations, such as transdermal patches and gels, which successfully limit its formation by bypassing first-pass metabolism. The result is an improved tolerability profile that can enhance patient adherence and treatment success.

For drug development professionals, the story of oxybutynin and DEO serves as a critical case study on the importance of:

-

Early Metabolite Profiling: Identifying and characterizing the activity of major metabolites early in development.

-

Understanding PK/PD Relationships: Correlating plasma concentrations of both parent and active metabolites with clinical efficacy and adverse events.

-

Formulation Science: Leveraging drug delivery technologies to optimize the pharmacokinetic profile and improve the therapeutic index.

Future research may focus on developing novel anticholinergic agents with different metabolic pathways that do not produce active metabolites with unfavorable side-effect profiles, further refining the treatment of overactive bladder.

References

-

National Center for Biotechnology Information (2023). Oxybutynin - StatPearls. NCBI Bookshelf. Available at: [Link]

-

Kennelly, M. J. (2010). Oxybutynin: an overview of the available formulations. Therapeutics and Clinical Risk Management, 6, 263–268. Available at: [Link]

-

Drugs.com (Date not available). Oxybutynin: Package Insert / Prescribing Information. Available at: [Link]

-

Mayo Clinic (2025). Oxybutynin (oral route) - Side effects & dosage. Available at: [Link]

-

Cleveland Clinic (Date not available). Oxybutynin (Ditropan): Uses, Interactions & Side Effects. Available at: [Link]

-

Waldeck, K., Larsson, B., & Andersson, K. E. (1997). Comparison of oxybutynin and its active metabolite, N-desethyl-oxybutynin, in the human detrusor and parotid gland. The Journal of Urology, 157(3), 1093–1097. Available at: [Link]

-

Starkman, J. S., & Dmochowski, R. R. (2006). A Comparative Review of Oxybutynin Chloride Formulations: Pharmacokinetics and Therapeutic Efficacy in Overactive Bladder. Reviews in Urology, 8(Suppl 4), S19–S29. Available at: [Link]

-

Zobrist, R. H., Schmid, B., Feick, A., et al. (2001). Pharmacokinetics of the R- and S-Enantiomers of Oxybutynin and N-Desethyloxybutynin Following Oral and Transdermal Administration of the Racemate in Healthy Volunteers. Pharmaceutical Research, 18(7), 1029-1034. Available at: [Link]

-

MedlinePlus (2025). Oxybutynin. Available at: [Link]

-

Zobrist, R. H., et al. (2002). Pharmacokinetic Profile of Oxybutynin and its Active Metabolite N-desethyloxybutynin in Relation to Salivary Production. The Journal of Urology, 167(4), Supplement, 114. Available at: [Link]

-

Grynkiewicz, G., & Szelejewski, W. (2020). Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations. Molecules, 25(16), 3589. Available at: [Link]

-

The Drug Database for Acute Porphyria (Date not available). G04BD04 - Oxybutynin. Available at: [Link]

-

PharmaCompass (Date not available). Oxybutynin | Drug Information, Uses, Side Effects, Chemistry. Available at: [Link]

-

Tian, Y., Wen, Y., Sun, J., et al. (2019). Simultaneous quantification of oxybutynin and its active metabolite N-desethyl oxybutynin in rat plasma by ultra-high-performance liquid chromatography-tandem mass spectrometry and its application in a pharmacokinetic study of oxybutynin transdermal patch. Biomedical Chromatography, 33(4), e4456. Available at: [Link]

-

Wikipedia (Date not available). Oxybutynin. Available at: [Link]

-

Lukkari, E., Taavitsainen, P., Juhakoski, A., & Neuvonen, P. J. (1998). Cytochrome P450 specificity of metabolism and interactions of oxybutynin in human liver microsomes. Pharmacology & Toxicology, 82(4), 161–166. Available at: [Link]

-

Appell, R. A. (2004). Clinical pharmacology of transdermal oxybutynin. International Braz J Urol, 30(5), 422-430. Available at: [Link]

-

Gisolfi, S., & D'Amico, R. (2005). Oxybutynin: an overview of the available formulations. Therapeutics and Clinical Risk Management, 1(3), 199–205. Available at: [Link]

-

Maruyama, S., et al. (2009). Characterization of Bladder Selectivity of Antimuscarinic Agents on the Basis of In Vivo Drug-Receptor Binding. Journal of Pharmacological Sciences, 111(3), 259-271. Available at: [Link]

Sources

- 1. Oxybutynin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Oxybutynin (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 3. my.clevelandclinic.org [my.clevelandclinic.org]

- 4. drugs.com [drugs.com]

- 5. Oxybutynin: an overview of the available formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. G04BD04 - Oxybutynin [drugsporphyria.net]

- 7. Comparison of oxybutynin and its active metabolite, N-desethyl-oxybutynin, in the human detrusor and parotid gland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. ics.org [ics.org]

- 10. brazjurol.com.br [brazjurol.com.br]

- 11. A Comparative Review of Oxybutynin Chloride Formulations: Pharmacokinetics and Therapeutic Efficacy in Overactive Bladder - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Characterization of Bladder Selectivity of Antimuscarinic Agents on the Basis of In Vivo Drug-Receptor Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Simultaneous quantification of oxybutynin and its active metabolite N-desethyl oxybutynin in rat plasma by ultra-high-performance liquid chromatography-tandem mass spectrometry and its application in a pharmacokinetic study of oxybutynin transdermal patch - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to rac Desethyl Oxybutynin-d11: Physicochemical Characteristics and Analytical Applications

Introduction

In the landscape of modern pharmaceutical analysis, the demand for high-fidelity analytical standards is paramount for ensuring the accuracy and reliability of bioanalytical methods. This is particularly crucial in pharmacokinetic and metabolic studies where precise quantification of drug molecules and their metabolites is essential. rac Desethyl Oxybutynin-d11 is a stable isotope-labeled derivative of Desethyl Oxybutynin, the primary active metabolite of the anticholinergic agent, Oxybutynin.[1][2] Oxybutynin is widely prescribed for the treatment of overactive bladder.[3] This guide provides a comprehensive overview of the physical and chemical characteristics of rac Desethyl Oxybutynin-d11 and delineates its critical role as an internal standard in analytical methodologies.

The incorporation of eleven deuterium atoms into the cyclohexyl moiety of the Desethyl Oxybutynin molecule imparts a significant mass shift, rendering it an ideal internal standard for mass spectrometry-based quantification.[4][5] Its utility lies in its ability to mimic the analyte of interest throughout sample preparation and analysis, thereby correcting for variations in extraction efficiency, matrix effects, and instrument response. This document will explore the fundamental properties of rac Desethyl Oxybutynin-d11, detail a validated analytical workflow, and provide the scientific rationale behind its application.

Physicochemical Properties

A thorough understanding of the physicochemical properties of an analytical standard is fundamental to its effective implementation. The key characteristics of rac Desethyl Oxybutynin-d11 are summarized below.

| Property | Value | Source(s) |

| Chemical Name | α-(Cyclohexyl-d11)-α-hydroxybenzeneacetic Acid 4-(Ethylamino)-2-butynyl Ester Hydrochloride | [4][5] |

| Synonyms | rac Desethyl Oxybutynin-d11 Hydrochloride | [4][5] |

| CAS Number | 1216405-15-0 | [4][5] |

| Molecular Formula | C₂₀D₁₁H₁₆NO₃ · HCl | [4] |

| Molecular Weight | 376.96 g/mol | [4][5] |

| Appearance | White to Light Tan Solid | [5] |

| Melting Point | 121-123°C | [6] |

| Solubility | Soluble in Chloroform, Dimethyl Sulfoxide (DMSO), Methanol | [6] |

| Storage Temperature | -20°C | [4][6] |

The hydrochloride salt form enhances the compound's stability and solubility in aqueous solutions, a desirable characteristic for preparing stock and working solutions in an analytical laboratory. The deuteration of the cyclohexyl ring provides a stable isotopic label with minimal potential for isotopic exchange under typical analytical conditions.

The Role of Deuterated Internal Standards in Bioanalysis

The fundamental principle behind the use of a stable isotope-labeled internal standard (SIL-IS) is its near-identical chemical and physical behavior to the unlabeled analyte. This homology ensures that the SIL-IS experiences the same analytical variability as the analyte during sample processing and detection. The distinct mass difference allows for their simultaneous detection but separate quantification by a mass spectrometer.

Causality Behind Experimental Choices: Why Deuteration?

Deuterium, a stable isotope of hydrogen, is the preferred choice for isotopic labeling for several reasons:

-

Minimal Isotopic Effect: The kinetic isotope effect, which can sometimes alter the chromatographic retention time and ionization efficiency between the labeled and unlabeled compound, is generally negligible for deuterium substitution, especially when the labeling is distant from the sites of ionization or fragmentation.

-

Significant Mass Shift: The incorporation of multiple deuterium atoms provides a clear mass shift from the analyte, preventing spectral overlap and ensuring accurate quantification. In the case of rac Desethyl Oxybutynin-d11, the +11 Da mass difference is substantial.

-

Chemical Inertness: Deuterium labeling does not significantly alter the chemical reactivity of the molecule, ensuring it behaves identically to the analyte during extraction and derivatization processes.

The following diagram illustrates the logical workflow of utilizing a SIL-IS in a typical bioanalytical method.

Caption: Bioanalytical workflow utilizing a stable isotope-labeled internal standard.

Experimental Protocol: Quantification of Desethyl Oxybutynin in Human Plasma

This section provides a detailed, step-by-step methodology for the quantification of Desethyl Oxybutynin in human plasma using rac Desethyl Oxybutynin-d11 as an internal standard. This protocol is a representative example and may require optimization based on specific laboratory instrumentation and conditions.

Materials and Reagents

-

Human plasma (K₂EDTA as anticoagulant)

-

rac Desethyl Oxybutynin (analyte) reference standard

-

rac Desethyl Oxybutynin-d11 (internal standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve rac Desethyl Oxybutynin and rac Desethyl Oxybutynin-d11 in methanol to prepare individual stock solutions. Store at -20°C.

-

Working Standard Solutions: Prepare a series of working standard solutions of Desethyl Oxybutynin by serial dilution of the stock solution with 50:50 (v/v) methanol:water. These will be used to spike plasma for the calibration curve.

-

Internal Standard Working Solution (100 ng/mL): Dilute the rac Desethyl Oxybutynin-d11 stock solution with 50:50 (v/v) methanol:water.

Sample Preparation (Solid-Phase Extraction)

-